molecular formula C11H8ClNO2 B5100292 N-(3-chlorophenyl)furan-2-carboxamide CAS No. 2008-49-3

N-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B5100292
CAS No.: 2008-49-3
M. Wt: 221.64 g/mol
InChI Key: GXPIOIIKCASZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)furan-2-carboxamide (molecular formula: C₁₁H₈ClNO₂) is a carboxamide derivative featuring a furan ring linked to a 3-chlorophenyl group via an amide bond. Its structural attributes include:

  • SMILES: C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CO2
  • InChIKey: GXPIOIIKCASZKA-UHFFFAOYSA-N The 3-chlorophenyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIOIIKCASZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942106
Record name N-(3-Chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008-49-3
Record name NSC136405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)furan-2-carboxamide typically involves the reaction of 3-chloroaniline with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. The use of continuous flow reactors is another approach that can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

N-(3-chlorophenyl)furan-2-carboxamide has been investigated for its potential as an anticancer agent. A study highlighted its ability to inhibit cell proliferation in several cancer cell lines, including cervical and breast cancer cells. The compound demonstrated an IC50 value ranging from 0.2 to 4 µM across different cell lines, showcasing significant antiproliferative effects .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa0.2Inhibition of tubulin dynamics
Jurkat0.5Induction of mitotic arrest
NCI-H12991.0Microtubule stabilization
U9372.5Apoptosis induction

1.2 Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. It is believed to modulate biochemical pathways associated with inflammation, potentially by interacting with specific enzymes or receptors involved in inflammatory responses.

Biological Research

2.1 Mechanism of Action

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with molecular targets such as microtubules and various enzymes . This interaction can lead to significant alterations in cellular functions, including cell cycle modulation and apoptosis.

Case Study: Microtubule Targeting

A notable study demonstrated that the compound effectively inhibits microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests its potential utility as a therapeutic agent targeting the cytoskeleton in cancer treatment .

Material Science Applications

3.1 Polymer Chemistry

The unique structural properties of this compound make it a valuable building block in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

3.2 Coatings and Composites

In industry, this compound is used as an intermediate in the synthesis of advanced materials such as coatings and composites that require specific chemical resistance and durability characteristics.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions, which can be optimized for yield and purity using advanced techniques like continuous flow reactors. Its industrial applications extend to the development of new materials with tailored properties for various applications.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacological profile of this compound, particularly its mechanisms of action and potential therapeutic uses beyond cancer treatment, including antimicrobial and antiviral activities.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may involve the inhibition of key signaling pathways .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

  • N-(4-bromophenyl)furan-2-carboxamide ():

    • Substituent: Bromine at the para position of the phenyl ring.
    • Synthesis: Achieved via Suzuki-Miyaura cross-coupling (94% yield).
    • Key Difference: The para-bromo group enhances steric bulk and alters electronic effects compared to the meta-chloro analogue. Electron-withdrawing groups (e.g., bromine) reduce yields in cross-coupling reactions (e.g., 38% for electron-poor substituents) .
  • N-(3-chloro-4-methylphenyl)furan-2-carboxamide (): Substituent: Additional methyl group at the 4-position of the phenyl ring. Molecular Formula: C₁₂H₁₀ClNO₂.

Heterocyclic Modifications on the Carboxamide Group

  • 5-(3-Chlorophenyl)-N-(pyridin-3-yl)furan-2-carboxamide (CPPF) ():

    • Substituent: Pyridin-3-yl group replaces phenyl.
    • Biological Activity: Demonstrates anticancer effects in skin cancer models, likely due to enhanced hydrogen bonding or π-π interactions with biological targets (e.g., microtubules).
    • Synthesis: Suzuki coupling (55% yield for intermediate) followed by EDCI-mediated amidation to form the hydrochloride salt (70% yield) .
  • N-(5-Nitrothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide (): Substituent: 5-Nitrothiazole group.

Pharmacophore-Enhanced Derivatives

  • 5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide (): Substituent: Morpholinomethyl group at the 4-position of the phenyl ring. Molecular Weight: 396.87 g/mol. Impact: The morpholine moiety improves solubility and may enhance binding affinity to targets like kinases or receptors .
  • N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (): Substituent: Thiourea and hydrazine groups. Application: Insecticidal activity against Aulacaspis tubercularis, highlighting the role of sulfur-containing groups in agrochemical efficacy .

Structural Hybrids and Complex Systems

  • 3-Chloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide (): Core Structure: Benzothiophene replaces furan, with a furanylmethyl group.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Hydrochloride salts (e.g., CPPF) enhance aqueous solubility, critical for drug delivery .
  • Lipophilicity : Methyl or morpholine groups () balance lipophilicity and solubility, impacting bioavailability.
  • Molecular Weight : Derivatives exceeding 400 g/mol (e.g., ) may face challenges in passive diffusion across membranes.

Biological Activity

N-(3-chlorophenyl)furan-2-carboxamide is a synthetic compound with notable potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.

Structural Characteristics

This compound features a furan ring, a carboxamide functional group, and a chlorophenyl moiety. These structural elements contribute to its lipophilicity and influence its interactions with biological targets. The presence of the chlorophenyl group may enhance its binding affinity to various receptors and enzymes, making it a candidate for further pharmacological studies.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, with potential applications in treating various diseases. Its activity has been linked to several mechanisms, including:

  • Antiviral Activity : Similar compounds have shown inhibitory effects against viral polymerases, indicating that this compound might possess antiviral properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit norovirus replication in cell-based assays, demonstrating promising results .
  • Anticancer Properties : Research on related furan derivatives has indicated potential anticancer effects. For example, furyl-carboxamide derivatives have shown cytotoxicity against human colorectal cancer cells (HCT-116), suggesting that this compound could be explored as an anticancer agent .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating various biological pathways. For example, some derivatives have been shown to inhibit topoisomerase II, a key enzyme involved in DNA replication and repair .
  • Cytotoxic Effects : Studies have indicated that certain furan derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50/CC50 ValuesReference
This compoundAntiviral (Norovirus)Not specified
Furyl-Carboxamide Derivative 3Anticancer (HCT-116)GI50 ~ 10 µM
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideAntibacterial (E. coli, S. aureus)Not specified

Case Study: Antiviral Activity

In a study focusing on norovirus inhibition, compounds structurally related to this compound were tested for their ability to inhibit viral polymerase activity. One compound showed 40% inhibition at 10 µM concentration while maintaining low cytotoxicity levels . This suggests that this compound could be further evaluated for similar antiviral properties.

Case Study: Anticancer Potential

Another study assessed the anticancer activity of various furyl carboxamide derivatives against HCT-116 cells using the MTT assay. The results indicated that certain derivatives exhibited significant growth inhibition, highlighting the potential of this compound class in cancer therapy .

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)furan-2-carboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 3-chloroaniline with furan-2-carbonyl chloride in acetonitrile under reflux (3–6 hours). Key spectral data (IR: NH at ~3223 cm⁻¹, C=O at ~1671–1620 cm⁻¹; ¹H NMR: NH signal at δ 11.0 ppm) confirm the amide bond formation . Yield optimization often requires controlled stoichiometry, anhydrous conditions, and catalysts like DMAP for electron-deficient anilines .

Q. How is the compound characterized to confirm its structural integrity?

Multimodal characterization is essential:

  • IR spectroscopy identifies NH and carbonyl groups .
  • ¹H/¹³C NMR resolves aromatic protons (7–8H in δ 6.5–8.5 ppm) and confirms substitution patterns .
  • X-ray crystallography (e.g., SHELX-refined structures) reveals planarity of the amide bond and dihedral angles (e.g., 9.71° between phenyl and furan rings in analogous compounds) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this compound show:

  • Antimicrobial activity : Against A. baumannii and MRSA via disruption of membrane integrity (MIC values: 8–32 µg/mL) .
  • Kinase inhibition : PRKD3 inhibition (IC₅₀ ~0.5 µM) in structural analogs, suggesting potential in signaling pathway studies .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

Systematic SAR studies reveal:

  • Electron-withdrawing substituents (e.g., -NO₂ on the phenyl ring) improve antimicrobial potency by increasing electrophilicity .
  • Morpholine or thiazole moieties enhance kinase selectivity by fitting into hydrophobic pockets of PRKD3 .
  • Heterocyclic extensions (e.g., thiophene) improve metabolic stability in in vitro assays .

Q. What crystallographic insights explain the compound’s conformational stability?

X-ray studies of analogs show:

  • Planar amide bonds (trans conformation) stabilize intramolecular H-bonding (e.g., N–H⋯O=C, 2.615 Å) .
  • Non-covalent interactions (e.g., C–H⋯O) drive helical chain formation in crystals, impacting solubility and crystallinity .

Q. How can contradictory spectral data (e.g., unexpected NH shifts) be resolved?

Contradictions arise from:

  • Solvent effects : DMSO-d₆ induces NH proton deshielding (δ 10–12 ppm) .
  • Tautomerism : Keto-enol shifts in polar solvents alter C=O and NH intensities. Validate via solid-state NMR or X-ray to exclude solvent artifacts .

Q. What computational methods validate its mechanism of action?

  • Molecular docking (AutoDock Vina) predicts binding to PRKD3’s ATP pocket (binding energy: −9.2 kcal/mol) .
  • MD simulations (>100 ns) assess stability of ligand-protein complexes, highlighting key residues (e.g., Lys220) for interaction .

Methodological Guidance

Q. What strategies mitigate low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) .
  • Protecting groups : Boc-protection of the aniline NH prevents undesired cyclization .

Q. How are bioactivity assays designed to minimize off-target effects?

  • Counter-screening : Test against unrelated kinases (e.g., PKC isoforms) to confirm PRKD3 specificity .
  • Time-kill assays : Differentiate bacteriostatic vs. bactericidal effects in antimicrobial studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.